2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been used in drug design due to their varied biological activities, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Mode of Action
For instance, some pyrazole derivatives have shown potent anti-proliferative activity in certain cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 17322 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Some pyrazole derivatives have been shown to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of some pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the oxidation of catechol substrates . The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of the enzyme’s activity. For example, in the presence of copper ions, this compound can form complexes that exhibit catecholase activity, leading to the oxidation of catechol to quinone .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in cell signaling . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, forming stable enzyme-substrate complexes that either inhibit or activate the enzyme’s activity . For instance, its interaction with copper ions leads to the formation of complexes that exhibit catecholase activity, resulting in the oxidation of catechol to quinone . Additionally, this compound can modulate the activity of PDK1, thereby influencing cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to alter cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to participate in the oxidation of catechol substrates, forming enzyme-substrate complexes with copper ions that exhibit catecholase activity . Additionally, this compound can influence the activity of enzymes involved in cellular metabolism, thereby affecting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3,5-dimethylpyrazole with chloroacetamide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Materials Science: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Industry: The compound can be employed in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
Comparison
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide is unique due to its acetamide functional group, which imparts specific chemical properties and reactivity. Compared to 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, the acetamide derivative is more suitable for applications requiring amide functionalities. Similarly, compared to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, the acetamide compound offers different solubility and reactivity profiles, making it more versatile for certain synthetic applications .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)4-7(8)11/h3H,4H2,1-2H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUNSQFDXRKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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